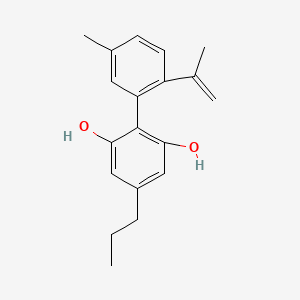
Cannabinodivarin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is one of over 100 cannabinoids identified from the Cannabis plant that can modulate the physiological activity of cannabis . Unlike its more famous counterpart, cannabidiol, cannabinodivarin has a shorter side chain by two methyl groups. This compound has shown promising anticonvulsant activity in both animal and human models .
准备方法
Synthetic Routes and Reaction Conditions: Cannabinodivarin can be synthesized through various chemical processes. One common method involves the cyclization of olivetol with divarinolic acid, followed by decarboxylation . The reaction conditions typically require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the compound.
Industrial Production Methods: Industrial production of this compound often involves the extraction from Cannabis sativa plants, particularly those strains that are rich in this cannabinoid. Advanced techniques such as supercritical CO2 extraction are employed to isolate and purify this compound from the plant material .
化学反应分析
Types of Reactions: Cannabinodivarin undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound into various oxidized derivatives.
Reduction: Reduction reactions can modify the double bonds within the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of cannabidivarinic acid, while reduction can yield various hydrogenated derivatives .
科学研究应用
Cannabinodivarin has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the cannabinoid profile of different Cannabis strains.
作用机制
. It activates and then desensitizes TRPV1, TRPV2, and TRPA1 channels, which leads to a reduction in neuronal hyperexcitability. This mechanism is thought to contribute to its anticonvulsant activity . Additionally, cannabinodivarin inhibits the activity of diacylglycerol lipase-α, an enzyme responsible for the synthesis of the endocannabinoid 2-arachidonoylglycerol .
相似化合物的比较
Cannabinodivarin is often compared to other cannabinoids such as:
Cannabidiol (CBD): Both compounds have similar structures, but this compound has a shorter side chain.
Tetrahydrocannabivarin (THCV): This compound is another varin cannabinoid with a similar structure but different physiological effects.
Δ9-Tetrahydrocannabinolic acid (THCA): This is the acidic precursor to tetrahydrocannabinol (THC) and has shown some anti-inflammatory properties.
This compound’s uniqueness lies in its specific interaction with ion channels and its promising anticonvulsant properties, which are not as pronounced in other cannabinoids .
属性
CAS 编号 |
41408-26-8 |
|---|---|
分子式 |
C19H22O2 |
分子量 |
282.4 g/mol |
IUPAC 名称 |
2-(5-methyl-2-prop-1-en-2-ylphenyl)-5-propylbenzene-1,3-diol |
InChI |
InChI=1S/C19H22O2/c1-5-6-14-10-17(20)19(18(21)11-14)16-9-13(4)7-8-15(16)12(2)3/h7-11,20-21H,2,5-6H2,1,3-4H3 |
InChI 键 |
COURSARJQZMTEZ-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=C(C(=C1)O)C2=C(C=CC(=C2)C)C(=C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


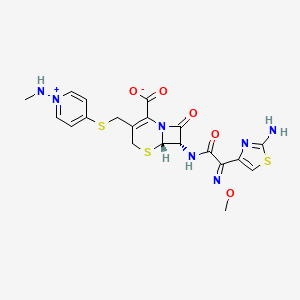
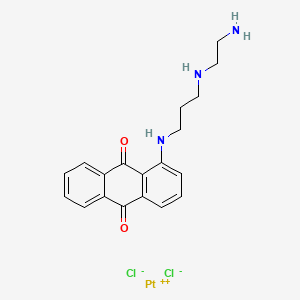
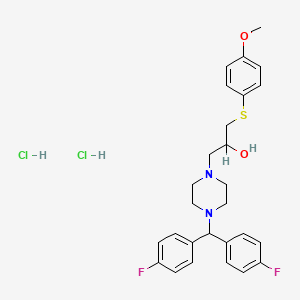
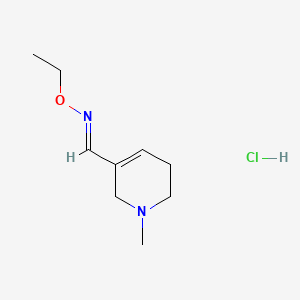
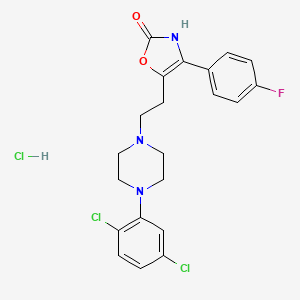
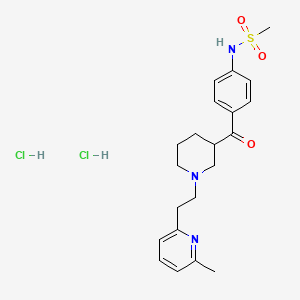
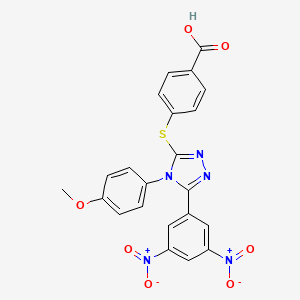
![4,11,13-trimethyl-6-(4-methylpiperazin-1-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12756531.png)
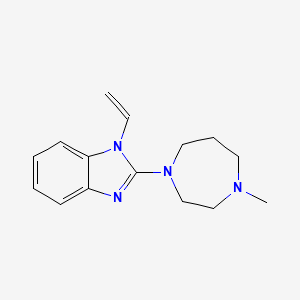
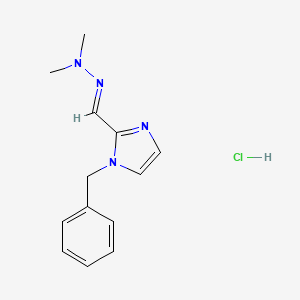
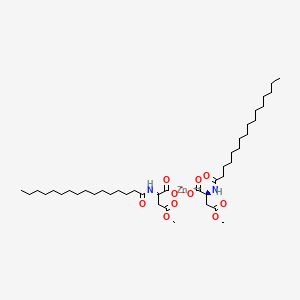
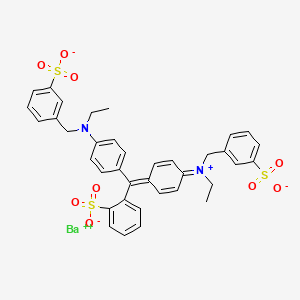
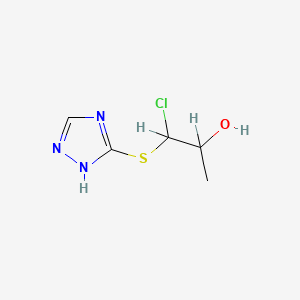
![8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide](/img/structure/B12756553.png)
